molecular formula C12H14O B6261222 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 51490-09-6

6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No. B6261222
CAS RN: 51490-09-6
M. Wt: 174.2
InChI Key:
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Description

6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, also known as 5-methyl-7,8-dihydro-6H-benzo[7]annulen-6-one, is an organic compound that has been studied for its potential applications in various scientific research fields. This compound is a derivative of the benzo[7]annulen family of compounds, which are characterized by their cyclic fused ring systems. The chemical structure of this compound consists of a five-membered ring containing three carbon atoms and two nitrogen atoms, with a methyl group attached to the sixth carbon atom.

Scientific Research Applications

6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has been studied for its potential applications in various scientific research fields. For example, this compound has been used in the synthesis of novel heterocyclic compounds, such as indoles and quinolines, which are of interest for their potential pharmaceutical applications. Additionally, this compound has been used in the synthesis of polycyclic aromatic hydrocarbons, which have potential applications in materials science.

Mechanism of Action

The mechanism of action of 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is not yet fully understood. However, it is thought that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound may act as an antioxidant, which could be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been shown to have anti-inflammatory and antioxidant properties in vitro, which could potentially be beneficial in the prevention of certain diseases. Additionally, this compound has been shown to inhibit the growth of certain bacteria, which could be beneficial in the treatment of certain infections.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one in laboratory experiments include its low toxicity, its availability in large quantities, and its relatively low cost. Additionally, this compound has a wide range of potential applications in various scientific research fields, making it a versatile tool for scientists.
However, there are certain limitations to the use of this compound in laboratory experiments. For example, this compound is not soluble in water, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments using this compound.

Future Directions

There are a number of potential future directions for the study of 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one. For example, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in various scientific research fields. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of certain diseases. Finally, further research could be conducted to explore the potential synthetic pathways for this compound, which could lead to more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is typically achieved through the condensation of two different compounds. The first compound is a dicarboxylic acid, such as succinic acid, and the second compound is a diketone, such as acetylacetone. This reaction is performed in the presence of an acid catalyst, such as sulfuric acid, and the resulting product is this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one involves the cyclization of a substituted cyclohexanone to form the benzo[7]annulenone ring system. The methyl group at position 6 is introduced through a Friedel-Crafts alkylation reaction. The tetrahydro group is formed through a hydrogenation reaction.", "Starting Materials": [ "4-methylcyclohexanone", "Benzene", "AlCl3", "Methanol", "Hydrogen gas", "Palladium on carbon catalyst" ], "Reaction": [ "Step 1: Friedel-Crafts alkylation of benzene with 4-methylcyclohexanone using AlCl3 as a catalyst to form 6-methylcyclohexenone", "Step 2: Cyclization of 6-methylcyclohexenone to form 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one using methanol as a solvent and AlCl3 as a catalyst", "Step 3: Hydrogenation of 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one using hydrogen gas and a palladium on carbon catalyst to form 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one" ] }

CAS RN

51490-09-6

Molecular Formula

C12H14O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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